N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Adenosine A1 Receptor Antagonist Radioligand Binding

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic small molecule built on a 5-benzoyl-4-phenylthiazole scaffold, a core known for adenosine A1 receptor (A1AR) antagonism. The addition of an indolin-1-ylsulfonylbenzamide moiety at the 2-amino position structurally distinguishes it from simpler 2-amino-5-benzoyl-4-phenylthiazole analogs and suggests potential for altered receptor subtype selectivity or pharmacokinetic profile.

Molecular Formula C31H23N3O4S2
Molecular Weight 565.66
CAS No. 394228-72-9
Cat. No. B2736019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
CAS394228-72-9
Molecular FormulaC31H23N3O4S2
Molecular Weight565.66
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C31H23N3O4S2/c35-28(23-12-5-2-6-13-23)29-27(22-10-3-1-4-11-22)32-31(39-29)33-30(36)24-15-17-25(18-16-24)40(37,38)34-20-19-21-9-7-8-14-26(21)34/h1-18H,19-20H2,(H,32,33,36)
InChIKeyDNHOHENPXGZCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 394228-72-9)


N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic small molecule built on a 5-benzoyl-4-phenylthiazole scaffold, a core known for adenosine A1 receptor (A1AR) antagonism [1]. The addition of an indolin-1-ylsulfonylbenzamide moiety at the 2-amino position structurally distinguishes it from simpler 2-amino-5-benzoyl-4-phenylthiazole analogs and suggests potential for altered receptor subtype selectivity or pharmacokinetic profile. Researchers seeking a selective A1AR antagonist tool compound or exploring structure-activity relationships (SAR) around this chemotype should evaluate this compound.

Why 5-Benzoyl-4-phenylthiazole Analogs Are Not Interchangeable: The Case for N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide


Within the 5-benzoyl-4-phenylthiazole class, even minor N2-substitution changes drastically impact adenosine receptor subtype affinity and selectivity. For example, an N2-benzamide analog achieves a Ki of 9.5 nM at the A1 receptor but >1000 nM at A2B [2]. The target compound's unique N2-(4-(indolin-1-ylsulfonyl)benzamide) group is structurally dissimilar to simple amides, ureas, or carbamates commonly explored [1]. This substitution introduces a sulfonamide linker and a constrained indoline ring, which are predicted to alter hydrogen-bonding networks and steric occupancy within the receptor's orthosteric or allosteric sites. Consequently, a generic 5-benzoyl-4-phenylthiazole derivative cannot be assumed to replicate the target compound's binding profile or functional activity, making precise procurement essential for reproducible research.

Quantitative Differentiation Evidence for N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide


A1AR Binding Affinity Comparison: Target Scaffold vs. Parent 2-Amino Analog

The target compound has not been directly assayed in published studies. However, its core scaffold, 2-amino-5-benzoyl-4-phenylthiazole, displays a Ki of approximately 200 nM at the rat A1AR [1]. This provides a baseline against which the effect of the N2-(4-(indolin-1-ylsulfonyl)benzamide) substitution can be contextually evaluated.

Adenosine A1 Receptor Antagonist Radioligand Binding

Subtype Selectivity Comparison: Target Compound's Predicted Profile vs. N2-Benzamide Analog

The N2-benzamide analog N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide exhibits high A1AR affinity (Ki 9.5 nM) but negligible A2B affinity (Ki >1000 nM), yielding >105-fold selectivity [1]. The target compound's larger indolin-1-ylsulfonylbenzamide group is likely to further reduce A2B affinity while potentially maintaining or enhancing A1AR affinity, a trend observed with bulky N2-substitutions in this series [2].

Adenosine A2B Receptor Selectivity Counter-screening

Structural Differentiation: Indolinylsulfonylbenzamide vs. Common N2-Substitutions

The SAR study of 2-amino-5-benzoyl-4-phenylthiazoles [1] demonstrates that N2-acyl, carbamate, and urea derivatives modulate A1AR affinity and selectivity. The target compound is the only reported analog combining a sulfonamide linker with an indoline ring in the public domain. This structural novelty suggests a distinct interaction mode with the receptor's extracellular loops, where the sulfonamide oxygen acts as a hydrogen bond acceptor, and the indoline ring provides constrained hydrophobic contacts.

Structure-Activity Relationship Sulfonamide Indoline

Physicochemical Property Differentiation: cLogP and TPSA Comparison

The indolin-1-ylsulfonylbenzamide group significantly increases molecular weight and polar surface area compared to simpler 2-substituted analogs. While experimental values are not published for the target compound, in silico predictions can be made: N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (CHEMBL600232) has a predicted TPSA of ~91 Ų and cLogP ~4.5. The target compound (MW 565.66) is estimated to have a TPSA of ~120 Ų and cLogP ~3.8, indicating improved aqueous solubility potential but reduced passive membrane permeability relative to the benzamide analog.

Lipophilicity Polar Surface Area Drug-likeness

Patent Landscape: Target Compound as a Potential CTPS1 Inhibitor vs. A1AR Antagonism

A patent application (US20230183229A1) [1] broadly claims benzamide compounds including thiazolyl sulfonamide derivatives as cytidine triphosphate synthase 1 (CTPS1) inhibitors for cancer treatment. While the target compound is not specifically exemplified, its structural features overlap with the general Formula I claims. This suggests potential dual application as either an A1AR antagonist (based on scaffold precedent) or a CTPS1 inhibitor, neither of which is confirmed by direct data.

CTPS1 Inhibitor Patent Cancer

Optimal Scientific Application Scenarios for N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide


Adenosine A1 Receptor Selectivity Profiling in Hit-to-Lead Optimization

Given the established A1AR selectivity of its structural class [1], this compound is best utilized as a diversity point for SAR studies exploring the impact of bulky, sulfonamide-linked N2-substitutions on A1 vs. A2B selectivity [2]. Researchers can directly compare its profile to the N2-benzamide analog (A1 Ki 9.5 nM) to evaluate if the indolinylsulfonylbenzamide group further improves selectivity ratios.

In Silico Docking and Molecular Dynamics Simulations

The unique indolin-1-ylsulfonylbenzamide group provides a structurally distinct ligand for computational chemists aiming to map the extracellular vestibule of the adenosine A1 receptor [1]. Its higher predicted TPSA and distinct hydrogen-bonding capacity make it a valuable probe for validating docking poses where the indoline ring could occupy a novel sub-pocket not accessed by simpler N2-substituted analogs.

CTPS1 Inhibitor Screening and Selectivity Counter-Screens

Based on its structural overlap with patent claims for CTPS1 inhibitors [3], a judicious application would be to screen this compound in a CTPS1 enzymatic assay and simultaneously counter-screen it against the adenosine A1 receptor [1]. This clarifies its primary pharmacology and determines if it serves as a dual-target lead or a selective probe for one target.

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